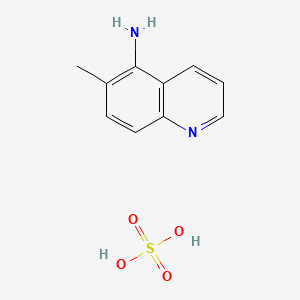
3-(7-Chloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Chloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(7-Chlor-2-methyl-1H-indol-3-yl)propan-1-amin-hydrochlorid erfolgt typischerweise über die Fischer-Indol-Synthese. Diese Methode beinhaltet die Reaktion von Phenylhydrazinhydrochlorid mit einem geeigneten Keton, wie z. B. Cyclohexanon, in Gegenwart eines sauren Katalysators wie Methansulfonsäure unter Rückflussbedingungen . Das resultierende Indolderivat wird dann einer weiteren Funktionalisierung unterzogen, um die Chlor- und Amingruppen einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Flussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit erhöhen. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt in seiner Hydrochloridsalzform zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
3-(7-Chlor-2-methyl-1H-indol-3-yl)propan-1-amin-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Indolring kann oxidiert werden, um entsprechende Oxindolderivate zu bilden.
Reduktion: Reduktion der Nitrogruppe (falls vorhanden) zu einer Amingruppe.
Substitution: Elektrophile Substitutionsreaktionen am Indolring, insbesondere an der 3-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff.
Substitution: Halogenierung mit N-Chlorsuccinimid (NCS) oder Bromierung mit N-Bromsuccinimid (NBS).
Hauptprodukte, die gebildet werden
Oxidation: Oxindolderivate.
Reduktion: Amino-substituierte Indole.
Substitution: Halogenierte Indole.
Wissenschaftliche Forschungsanwendungen
3-(7-Chlor-2-methyl-1H-indol-3-yl)propan-1-amin-hydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Indolderivate verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Chloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group.
Substitution: Electrophilic substitution reactions on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-chlorosuccinimide (NCS) or bromination using N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino-substituted indoles.
Substitution: Halogenated indoles.
Wissenschaftliche Forschungsanwendungen
3-(7-Chloro-2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(7-Chlor-2-methyl-1H-indol-3-yl)propan-1-amin-hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Indolring kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. So kann er beispielsweise bestimmte Kinasen hemmen oder mit DNA interagieren, was zu Veränderungen in zellulären Prozessen führt . Die genauen Pfade und Zielstrukturen hängen vom jeweiligen biologischen Kontext und dem Vorhandensein anderer funktioneller Gruppen im Molekül ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlicher Indolstruktur.
Tryptophan: Eine essentielle Aminosäure, die einen Indolring enthält.
Serotonin: Ein Neurotransmitter, der aus Tryptophan mit Indolstruktur gewonnen wird.
Einzigartigkeit
3-(7-Chlor-2-methyl-1H-indol-3-yl)propan-1-amin-hydrochlorid ist durch das Vorhandensein der Chlor- und Amingruppen einzigartig, die ihm eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese funktionellen Gruppen ermöglichen spezifische Wechselwirkungen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C12H16Cl2N2 |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
3-(7-chloro-2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-8-9(5-3-7-14)10-4-2-6-11(13)12(10)15-8;/h2,4,6,15H,3,5,7,14H2,1H3;1H |
InChI-Schlüssel |
KCJNVOFMOLYTSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)




![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)






![5H-Spiro[[1,3]dioxolo[4,5-g]quinazoline-6,4'-piperidin]-8(7H)-one](/img/structure/B11858443.png)
